甘胆酸钠水合物

描述

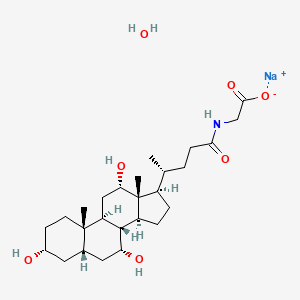

Sodium glycocholate hydrate is a conjugated bile salt and an ionic biologic detergent . It is also known by other synonyms such as 3α,7α,12α-Trihydroxy-5β-cholan-24-oic acid N-(carboxymethyl)amide sodium salt, Glycocholic acid sodium salt hydrate, N-(3α,7α,12α-Trihydroxy-24-oxocholan-24-yl)glycine sodium salt, and N-Cholylglycine sodium salt .

Molecular Structure Analysis

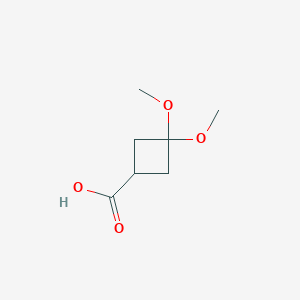

The molecular formula of Sodium glycocholate hydrate is C26H42NO6Na · xH2O . It has a molecular weight of 487.60 on an anhydrous basis . The structure of Sodium glycocholate hydrate consists of four rings, three six carbon rings (A, B, and C) and one five carbon ring (D) .Physical And Chemical Properties Analysis

Sodium glycocholate hydrate has a melting point of 210-215 °C . It has an assay of 97% and a molecular weight micellar average of 900 (lit.) . Its critical micelle concentration (CMC) is 13 mM (20-25°C) .科学研究应用

血清胆汁酸测定

甘胆酸钠水合物用于荧光法和酶法测定血清总胆汁酸,这对于诊断肝病很重要 .

胶束形成和睾酮溶解

该化合物有助于胶束形成的研究,并增强睾酮的溶解,这对于了解激素的运输和吸收具有重要意义 .

脂肪溶解的去污剂

作为一种去污剂,甘胆酸钠水合物用于溶解脂肪,促进其吸收,这对于消化研究至关重要 .

4. 荧光标记混合胶束的制备 它用于制备荧光标记的混合胶束,以研究维生素K制剂的Caco-2细胞摄取和转运 .

混合胶束体系的稳定性

甘胆酸钠在低pH水平下形成稳定的混合胶束体系,这对于涉及对水解和氧化降解敏感的活性成分的药物应用是有益的 .

离子生物去污剂应用

作用机制

Sodium glycocholate hydrate, also known as glycocholic acid sodium salt hydrate, is a conjugated bile salt and an ionic biological detergent . It plays a crucial role in various physiological processes, including lipid transport, drug transport, and absorption enhancement .

Target of Action

The primary targets of sodium glycocholate hydrate are lipids and certain drugs. It acts as a detergent to solubilize fats for absorption and is itself absorbed .

Mode of Action

Sodium glycocholate hydrate interacts with its targets by forming mixed micelles with phospholipids, which assist in the solubilization of lipids and certain drugs . This interaction enhances the absorption of these substances, facilitating their transport across hydrophobic barriers .

Biochemical Pathways

Sodium glycocholate hydrate affects the lipid transport pathway by solubilizing fats, thereby facilitating their absorption . It also influences the drug transport pathway by enhancing the transport of certain drugs through hydrophobic barriers .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sodium glycocholate hydrate are primarily related to its role as a biological detergent. It is absorbed and aids in the absorption of fats and certain drugs . The impact on bioavailability is significant, as it enhances the solubility and transport of these substances.

Result of Action

The molecular and cellular effects of sodium glycocholate hydrate’s action include the solubilization of fats and certain drugs, facilitating their absorption and transport . This results in enhanced bioavailability of these substances, which can have significant physiological effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of sodium glycocholate hydrate. For example, the presence of bile and the bile component sodium glycocholate hydrate can upregulate the colonization factor CS5 in enterotoxigenic Escherichia coli (ETEC), enhancing its virulence . This suggests that the physiological environment can modulate the activity of sodium glycocholate hydrate.

安全和危害

未来方向

Sodium glycocholate hydrate has been tested in the laboratory for its ability to form a liposomal delivery system to enhance oral insulin delivery . The in vitro results demonstrated that Sodium glycocholate hydrate liposomes showed promising activity and can be useful to create a new approach to orally deliver insulin more efficiently .

生化分析

Biochemical Properties

Sodium glycocholate hydrate is involved in various biochemical reactions, primarily due to its detergent properties. It interacts with enzymes, proteins, and other biomolecules to facilitate the solubilization of lipids. For instance, it has been used to assess serum total bile acids via fluorimetric and enzymatic methods . Sodium glycocholate hydrate also interacts with micelles, aiding in the solubilization of testosterone . These interactions are essential for the compound’s role in lipid metabolism and absorption.

Cellular Effects

Sodium glycocholate hydrate affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, bile salts, including sodium glycocholate hydrate, have been shown to affect the viability and proliferation of breast cancer cells . At lower concentrations, they promote cell viability, while at higher concentrations, they induce apoptosis. These effects are mediated through the activation of kinases involved in cell signaling, such as AKT and p38 .

Molecular Mechanism

The molecular mechanism of sodium glycocholate hydrate involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a detergent, it solubilizes fats for absorption and interacts with micelles to enhance the solubilization of hydrophobic compounds . Sodium glycocholate hydrate also acts as a protease inhibitor, reducing insulin metabolism on mucosal membranes . These interactions highlight its role in modulating enzyme activity and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium glycocholate hydrate can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that sodium glycocholate hydrate remains stable under specific conditions, maintaining its efficacy in solubilizing lipids and enhancing absorption . Prolonged exposure to high concentrations may lead to cytotoxic effects, emphasizing the importance of monitoring its stability and concentration in experimental setups.

Dosage Effects in Animal Models

The effects of sodium glycocholate hydrate vary with different dosages in animal models. At lower doses, it enhances the absorption of hydrophobic drugs and nutrients, while at higher doses, it may exhibit toxic or adverse effects . For instance, in studies involving rats, sodium glycocholate hydrate has been shown to improve the gastrointestinal permeability of insulin, demonstrating its potential as an absorption enhancer . Excessive doses can lead to adverse effects, highlighting the need for careful dosage optimization.

Metabolic Pathways

Sodium glycocholate hydrate is involved in metabolic pathways related to lipid absorption and metabolism. It interacts with enzymes such as bile salt hydrolase, which plays a role in bile acid-mediated signaling pathways . These interactions regulate lipid absorption, glucose metabolism, and energy homeostasis. Sodium glycocholate hydrate also affects the enterohepatic circulation of bile acids, influencing their reabsorption and recycling in the liver .

Transport and Distribution

Within cells and tissues, sodium glycocholate hydrate is transported and distributed through specific transporters and binding proteins. It forms mixed micelles with cholesterol and phospholipids, facilitating their transport across cellular membranes . The compound’s localization and accumulation are influenced by its interactions with these transporters, ensuring efficient lipid absorption and distribution.

Subcellular Localization

Sodium glycocholate hydrate’s subcellular localization is primarily within the digestive tract, where it exerts its effects on lipid absorption. It targets specific compartments or organelles involved in lipid metabolism, such as the endoplasmic reticulum and Golgi apparatus . These targeting signals and post-translational modifications direct sodium glycocholate hydrate to its functional sites, ensuring its activity and efficacy in lipid solubilization and absorption.

属性

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO6.Na.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);;1H2/q;+1;/p-1/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWROUPFMHKARON-HJRQWJHVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does sodium glycocholate hydrate influence bacterial behavior, and what are the implications for human health?

A1: Research indicates that NaGCH can significantly impact the virulence of certain bacteria. For instance, NaGCH has been shown to induce the expression of colonization factor CS5 in enterotoxigenic Escherichia coli (ETEC) []. This colonization factor is crucial for ETEC to adhere to the small intestine epithelium, a critical step in causing diarrhea. The upregulation of CS5 by NaGCH was observed both in vitro and in vivo, suggesting a potential role for this bile salt in ETEC pathogenesis. This finding highlights the complex interplay between gut microbiota and host factors, such as bile salts, in influencing disease development.

Q2: Can sodium glycocholate hydrate impact cell proliferation in conditions like Barrett's esophagus?

A2: Studies using human cell lines suggest that NaGCH, along with other bile salts, may contribute to the development of Barrett’s esophagus, a precancerous condition. Research demonstrates that repeated exposure to bile salts, including NaGCH, can make Barrett's esophagus cells more resistant to the damaging effects of acid and bile compared to normal esophageal cells []. This resistance might provide Barrett’s esophagus cells with a survival advantage in the harsh environment of acid and bile reflux, potentially contributing to the progression of this condition.

Q3: Beyond its effects on bacterial virulence and esophageal cells, does sodium glycocholate hydrate play any role in nutrient absorption?

A3: Yes, sodium glycocholate hydrate has been shown to enhance the transport of certain peptides across the intestinal epithelium. One study investigated the transport of the antihypertensive peptide RLSFNP and found that NaGCH, along with other absorption enhancers, improved its permeability across Caco-2 cell monolayers, a model for intestinal absorption []. This suggests that NaGCH could potentially be used to improve the bioavailability of orally administered peptide drugs.

Q4: Are there any probiotic bacteria known to interact with sodium glycocholate hydrate, and if so, what are the potential benefits?

A4: Research has identified probiotic bacteria capable of degrading sodium glycocholate hydrate. One study found that a strain of Bacillus licheniformis isolated from yogurt exhibited the ability to degrade a range of sodium salts, including NaGCH []. This degradation of bile salts by probiotic bacteria is thought to contribute to their cholesterol-lowering effects. This finding further emphasizes the potential of harnessing beneficial bacteria for promoting human health.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。